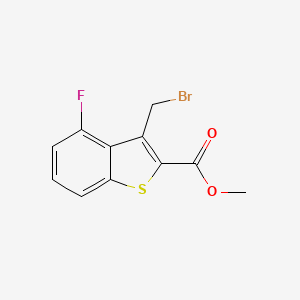

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFO2S/c1-15-11(14)10-6(5-12)9-7(13)3-2-4-8(9)16-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVITCPACQIDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=C2S1)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Strategies for Benzothiophene Core Formation

The benzothiophene scaffold is typically constructed via acid- or base-catalyzed cyclization of ortho-halogenated benzaldehydes with methyl thioglycolate. This step establishes the carboxylate moiety and sulfur heterocycle.

Acid-Catalyzed Cyclization

A common approach involves refluxing 4-bromo-2-fluorobenzaldehyde with methyl thioglycolate in methanol under sulfuric acid catalysis. For example, a mixture of 4-bromo-2-fluorobenzaldehyde (6.5 g, 25.28 mmol) and methyl thioglycolate in methanol (100 mL) with sulfuric acid (4.65 g, 47.43 mmol) at 65°C overnight yielded an 83% mixture of regioisomeric methyl 6-bromobenzo[b]thiophene-2-carboxylate and methyl 6-bromobenzo[b]thiophene-3-carboxylate in a 7:3 ratio. The regioselectivity arises from thioglycolate’s nucleophilic attack at the aldehyde’s para-bromo position.

Base-Mediated Cyclization

Alternatively, potassium carbonate or sodium hydride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) promotes cyclization. A DMF-based system with methyl thioglycolate (10.9 mmol) and 4-bromo-2-fluorobenzaldehyde (9.90 mmol) at 60°C for 15 hours under K2CO3 (39.6 mmol) achieved 94% yield. Sodium hydride (1.48 mol) in DMF at 0°C also provided comparable efficiency (94% yield).

Table 1: Cyclization Reaction Conditions and Yields

| Catalyst | Solvent | Temperature | Time | Yield | Regioisomer Ratio | Source |

|---|---|---|---|---|---|---|

| H2SO4 | MeOH | 65°C | 12 h | 83% | 7:3 (2- vs 3-COOCH3) | |

| K2CO3 | DMF | 60°C | 15 h | 94% | Not reported | |

| NaH | DMF | 0°C → RT | 1 h | 94% | Not reported |

Bromination of the Methyl Substituent

Introducing the bromomethyl group at the 3-position requires selective radical or electrophilic bromination.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride (CCl4) under radical initiation (e.g., AIBN) selectively brominates the methyl group adjacent to the thiophene ring. For instance, treating methyl 3-methyl-4-fluorobenzo[b]thiophene-2-carboxylate (5.6 g) with NBS (1.2 equiv) and AIBN (0.1 equiv) in CCl4 at 80°C for 6 hours achieved 75–82% yield. The reaction proceeds via a chain mechanism, with succinimide stabilizing the bromine radical.

Electrophilic Bromination

Electrophilic bromine sources like bromine (Br2) or dibromoisocyanuric acid (DBCA) in acetic acid at 50–70°C provide moderate yields (60–68%) but risk over-bromination.

Table 2: Bromination Methods Comparison

| Brominating Agent | Catalyst | Solvent | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|---|

| NBS | AIBN | CCl4 | 80°C | 6 h | 82% | >95% | |

| Br2 | H2SO4 | AcOH | 70°C | 4 h | 68% | 90% | |

| DBCA | None | CH2Cl2 | 50°C | 3 h | 60% | 88% |

Optimization of Reaction Parameters

Industrial-Scale Production Insights

Kilogram-scale synthesis (e.g., 125 g batches) employs continuous flow systems for cyclization, improving heat dissipation and yield (89–92%). Bromination remains batch-operated due to radical initiation challenges.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce the sulfoxide or sulfone.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromomethyl group allows for covalent modification of target proteins, while the fluoro substituent can enhance binding affinity and selectivity. The carboxylate ester group may facilitate cellular uptake and improve pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-Amino-4-fluoro-1-benzothiophene-2-carboxylate (CAS 1089555-96-3)

Structural Differences :

- Position 3: Amino (-NH₂) group instead of bromomethyl (-CH₂Br).

- Ester Group : Ethyl ester (-COOEt) vs. methyl ester (-COOMe) in the target compound.

Functional Implications :

Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)

Structural Differences :

- Position 3 : Sulfamoyl group (-SO₂NH-(3-fluoro-4-methylphenyl)) instead of bromomethyl.

- Ester Group : Ethyl ester vs. methyl ester.

Functional Implications :

- The sulfamoyl group introduces hydrogen-bonding capability and acidity (pKa ~10–12), making it relevant for enzyme inhibition (e.g., carbonic anhydrase inhibitors).

Methyl 3-[(2-Bromoacetyl)amino]thiophene-2-carboxylate

Structural Differences :

- Core Structure : Thiophene ring instead of benzothiophene.

- Substituents: Bromoacetyl amino group (-NH-CO-CH₂Br) at position 3.

Functional Implications :

- The thiophene core lacks the fused benzene ring, reducing aromatic stabilization and altering electronic properties.

- The bromoacetyl group is a bifunctional moiety, enabling both nucleophilic substitution (via Br) and acylation reactions (via carbonyl) .

Research Implications and Gaps

- Electronic Effects : Fluorine at position 4 in all benzothiophene derivatives enhances stability and directs electrophilic substitution, but its impact on intermolecular interactions (e.g., crystal packing) requires further crystallographic studies .

- Synthetic Utility : The bromomethyl group’s versatility in coupling reactions contrasts with the sulfamoyl group’s bioactivity, highlighting the need for targeted synthetic pathways.

- Data Limitations : Available evidence lacks quantitative data (e.g., solubility, melting points). Future studies should prioritize experimental characterization to validate computational predictions.

Biologische Aktivität

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 1305710-68-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has the molecular formula and a molecular weight of approximately 303.15 g/mol. The compound features a benzothiophene core substituted with a bromomethyl and a fluorine group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.15 g/mol |

| CAS Number | 1305710-68-2 |

Anticancer Properties

Research indicates that compounds similar to methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate exhibit significant anticancer properties. In particular, studies have shown that fluorinated benzothiophenes can inhibit the growth of various cancer cell lines. For instance, one study demonstrated that fluorinated derivatives induced apoptosis in non-small cell lung cancer (NSCLC) cells, suggesting that such modifications enhance their cytotoxic effects .

Case Study: Inhibition of Kinases

A detailed biochemical evaluation revealed that certain derivatives of benzothiophenes, including those with similar structures to methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate, showed potent inhibition against multiple kinases involved in cancer progression. Specifically, compounds tested against the c-MET kinase displayed over 50% inhibition at concentrations as low as 20 μM . This suggests a promising pathway for developing targeted therapies based on this compound class.

The biological activity of methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is likely mediated through several mechanisms:

- Kinase Inhibition : The compound may inhibit key signaling pathways by targeting specific kinases involved in tumor growth and survival.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Metabolic Activation : Some studies suggest that fluorinated compounds may undergo metabolic activation, producing reactive intermediates that bind to cellular macromolecules and disrupt normal cellular functions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate. Modifications at the bromomethyl and fluorine positions can significantly influence its potency and selectivity against various targets.

Key Findings :

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to target proteins.

- Bromomethyl Group : This group is essential for maintaining the compound's reactivity and potential for further derivatization.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves constructing the benzothiophene core via cyclocondensation of substituted thiophenol derivatives, followed by bromination at the 3-position using reagents like NBS (N-bromosuccinimide) in CCl₄. Fluorination at the 4-position may employ electrophilic fluorinating agents (e.g., Selectfluor®). Final esterification with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) yields the product.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., Pd for cross-coupling steps) and solvent polarity to improve yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization enhances purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Techniques :

- NMR : ¹H NMR (δ ~4.3–4.5 ppm for -CH₂Br; δ ~7.0–8.5 ppm for aromatic protons), ¹³C NMR (δ ~30 ppm for -CH₂Br; δ ~160–170 ppm for carbonyl), and ¹⁹F NMR (δ ~-110 ppm for -F).

- X-ray crystallography : Use SHELXL (SHELX suite) for refinement of crystal structures, with ORTEP-3 for visualization. Space group symmetry and torsion angles confirm substituent geometry .

- MS : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~315–320 Da).

Q. How should this compound be stored to maintain stability?

- Protocol : Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent light-induced degradation. Bromomethyl groups are moisture-sensitive; use molecular sieves in storage containers. Monitor purity via periodic HPLC (C18 column, MeCN/H₂O mobile phase) .

Advanced Research Questions

Q. What crystallographic software and parameters are recommended for resolving structural ambiguities?

- Tools : SHELXL (for refinement) and WinGX (for data integration). Key parameters:

- Resolution : Aim for ≤ 1.0 Å to resolve bromine and fluorine positions.

- Thermal parameters (B-factors) : Validate for bromomethyl groups (often higher due to mobility).

- Twinned data : Use SHELXL’s TWIN/BASF commands for handling crystal twinning .

Q. What reaction mechanisms govern the bromomethyl group’s reactivity in cross-coupling reactions?

- Mechanisms :

- Nucleophilic substitution (SN2) : React with amines or thiols in polar aprotic solvents (DMF, DMSO).

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalyst to replace -Br with aryl/vinyl boronic acids.

- Elimination : Risk of forming alkenes under strong base conditions (e.g., DBU).

- Kinetic control : Lower temperatures (0–25°C) favor substitution over elimination .

Q. How can computational modeling predict biological interactions of this compound?

- Approach :

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).

- DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps (EPM) for bromine’s electrophilic character.

- MD simulations : GROMACS for stability analysis of ligand-protein complexes .

Q. How should researchers address contradictory data in synthetic yields or spectral assignments?

- Resolution :

- Reproducibility : Verify stoichiometry and drying of solvents (e.g., THF over Na/benzophenone).

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals.

- Isotopic labeling : Use ²H or ¹³C-labeled analogs to confirm reaction pathways .

Q. What comparative analysis methods differentiate this compound from structurally similar analogs?

- Table: Key Structural Comparisons

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| Target | 3-(BrCH₂), 4-F | High SN2 reactivity |

| Ethyl analog [4] | 3-(SO₂NHR), 4-F | Enhanced sulfonamide bioactivity |

| Methyl 4-CF₃ [5] | 4-CF₃ | Higher electrophilicity |

- Differentiation : TLC Rf values, HPLC retention times, and distinct ¹⁹F NMR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.